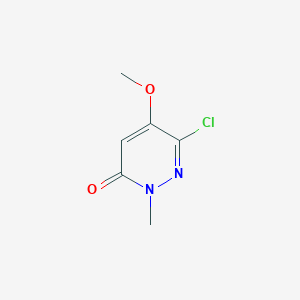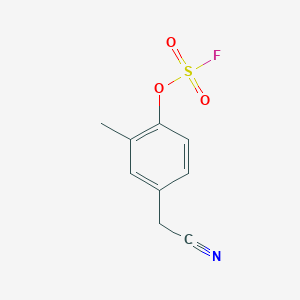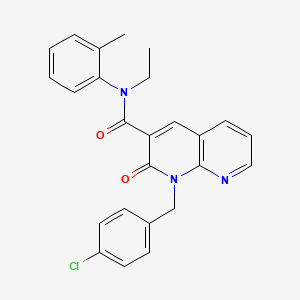
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide, also known as JWH-015, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用機序
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide acts as a selective agonist of the CB2 cannabinoid receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and immune responses. By activating the CB2 receptor, N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide can modulate immune responses and reduce inflammation, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been shown to have antioxidant effects and to modulate the activity of various enzymes and signaling pathways. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide in laboratory experiments is its well-established synthesis method and the availability of high-purity samples. In addition, its selective agonism of the CB2 receptor makes it useful for studying the role of this receptor in various physiological processes. However, one limitation of N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide is that its effects can be difficult to interpret in vivo, as it can interact with multiple receptors and signaling pathways.
将来の方向性
There are numerous potential future directions for research on N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide. One area of interest is in the development of novel therapeutic agents based on N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide, either through modification of its chemical structure or through the development of new compounds with similar properties. Another area of interest is in the study of the CB2 receptor and its role in various physiological processes, including inflammation, immune responses, and neurodegeneration. Finally, N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide may have potential applications in the development of new treatments for a wide range of diseases and conditions, including chronic pain, inflammation, and neurodegenerative diseases.
合成法
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide is typically synthesized through a multi-step process involving the reaction of various reagents with cyclohexanone. The final step involves the addition of a pyridine ring to the cyclohexanone molecule, resulting in the formation of N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide. The synthesis method has been well-established and is widely used in research laboratories.
科学的研究の応用
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have potent anti-inflammatory effects, as well as analgesic properties. In addition, N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(4-cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-14(19)18-12-6-8-15(11-16,9-7-12)13-5-3-4-10-17-13/h2-5,10,12H,1,6-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNTYOUNBZEGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC(CC1)(C#N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2370548.png)
![2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride](/img/structure/B2370549.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2370550.png)


![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2370555.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2370559.png)


![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2370564.png)
![1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B2370565.png)